4-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-ETHYL-N~3~-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound featuring a pyrazole core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as bromine, methyl, and propanoyl, contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-ETHYL-N~3~-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring . The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency of the reactions and simplify the workup process . Additionally, continuous flow reactors may be employed to scale up the production while maintaining consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-ETHYL-N~3~-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives with varying functional groups.
Scientific Research Applications
4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-ETHYL-N~3~-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-ETHYL-N~3~-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative used in the synthesis of various pharmaceutical compounds.
1,3-Diazole Derivatives: Compounds with similar heterocyclic structures that exhibit a wide range of biological activities.
Uniqueness
4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-ETHYL-N~3~-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its complex structure, which combines multiple functional groups, enhancing its reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in various scientific fields make it a valuable compound for research and development.
Properties
Molecular Formula |
C16H23BrN6O2 |
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Molecular Weight |
411.30 g/mol |
IUPAC Name |
4-[2-(4-bromo-3-methylpyrazol-1-yl)propanoylamino]-1-ethyl-N-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H23BrN6O2/c1-5-7-18-16(25)14-13(9-22(6-2)21-14)19-15(24)11(4)23-8-12(17)10(3)20-23/h8-9,11H,5-7H2,1-4H3,(H,18,25)(H,19,24) |
InChI Key |
YLLGUNJUVKLKAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=NN(C=C1NC(=O)C(C)N2C=C(C(=N2)C)Br)CC |
Origin of Product |
United States |
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